tert-butyl N-[2-(ethoxyamino)ethyl]carbamate tert-butyl N-[2-(ethoxyamino)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1565056-68-9
VCID: VC4548501
InChI: InChI=1S/C9H20N2O3/c1-5-13-11-7-6-10-8(12)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12)
SMILES: CCONCCNC(=O)OC(C)(C)C
Molecular Formula: C9H20N2O3
Molecular Weight: 204.27

tert-butyl N-[2-(ethoxyamino)ethyl]carbamate

CAS No.: 1565056-68-9

Cat. No.: VC4548501

Molecular Formula: C9H20N2O3

Molecular Weight: 204.27

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(ethoxyamino)ethyl]carbamate - 1565056-68-9

Specification

CAS No. 1565056-68-9
Molecular Formula C9H20N2O3
Molecular Weight 204.27
IUPAC Name tert-butyl N-[2-(ethoxyamino)ethyl]carbamate
Standard InChI InChI=1S/C9H20N2O3/c1-5-13-11-7-6-10-8(12)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12)
Standard InChI Key XLNPOVUZOJKCAM-UHFFFAOYSA-N
SMILES CCONCCNC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

tert-Butyl N-[2-(ethoxyamino)ethyl]carbamate features a carbamate backbone with a tert-butyl group and an ethoxyaminoethyl side chain. The Boc group (tert-butoxycarbonyl) protects the amine functionality, while the ethoxy segment enhances solubility in polar solvents . The molecular structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the presence of characteristic peaks for the Boc group (δ 1.44 ppm in ¹H NMR) and ethoxy moiety (δ 3.3–3.7 ppm) .

Physicochemical Profile

The compound’s physical properties are critical for its handling and application:

PropertyValueSource
Molecular Weight188.27 g/mol
Density0.957 ± 0.06 g/cm³
Boiling Point244.5 ± 19.0°C (predicted)
LogP0.927
SolubilitySoluble in DCM, THF, DMF

Its low vapor pressure (3.84 × 10⁻⁷ mmHg at 25°C) and moderate hydrophobicity (LogP ~0.93) facilitate its use in organic synthesis without rapid evaporation or excessive lipid partitioning .

Synthesis and Manufacturing

Boc Protection Strategies

The synthesis begins with mono-Boc protection of 2,2'-(ethylenedioxy)bis(ethylamine) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM). This step selectively protects one amine group, leaving the other reactive for subsequent functionalization . For instance, in a representative protocol:

  • Step 1: 2,2'-(Ethylenedioxy)bis(ethylamine) (54.8 mmol) is dissolved in anhydrous DCM under inert atmosphere.

  • Step 2: Boc₂O (10.97 mmol) is added dropwise at 0°C, yielding tert-butyl N-[2-(2-aminoethoxy)ethoxy]ethylcarbamate after 24 hours .

Coupling Reactions

The deprotected amine undergoes coupling with electrophiles such as chloroformates or activated carboxylic acids. For example, EDC/HOBt-mediated coupling with 2,4-dinitrophenyl-1-chloride in 1,4-dioxane produces tert-butyl N-[2-(2-(2,4-dinitroanilino)ethoxy)ethyl]carbamate, confirmed by TLC and MS .

Applications in Medicinal Chemistry

PROTAC Linkers

As a PROTAC linker, this compound connects E3 ligase ligands (e.g., von Hippel-Lindau protein) to target protein binders (e.g., kinase inhibitors). Its ether-based spacer ensures flexibility and optimal distance between domains, enabling efficient ubiquitination and proteasomal degradation . For instance, An et al. (2018) demonstrated its utility in degrading BRD4, an oncogenic protein, using a PROTAC composed of a Boc-protected linker and a JQ1 ligand .

Peptide Modifications

The ethoxyamino group serves as a nucleophile in peptide coupling. In a 2023 study, tert-butyl N-[2-(ethoxyamino)ethyl]carbamate was conjugated to (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid using EDC/HOBt, achieving a 74% yield of the antibiotic precursor .

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 3.3–3.7 (m, 8H, -OCH₂CH₂O-), 5.55 (br s, 1H, NH) .

  • MS (ESI): m/z 205.15 [M+H]⁺, corroborating the molecular weight .

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